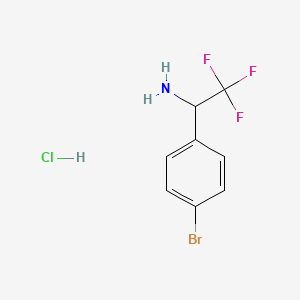

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Übersicht

Beschreibung

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that features a bromine-substituted phenyl ring and a trifluoromethyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Halogen Exchange : Reacts with sodium iodide in acetone to form 1-(4-iodophenyl)-2,2,2-trifluoroethanamine hydrochloride (yield: 72–85%) .

-

Amination : With ammonia or amines under copper catalysis, generates substituted aniline derivatives (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanamine) .

Table 1: Substitution Reactions and Conditions

Coupling Reactions

The bromophenyl group participates in cross-coupling reactions, enabling carbon-carbon bond formation:

-

Suzuki-Miyaura Coupling : With arylboronic acids and Pd(PPh₃)₄, yields biaryl derivatives (e.g., 1-(4-biphenyl)-2,2,2-trifluoroethanamine) .

-

Buchwald-Hartwig Amination : Forms N-aryl amines using palladium catalysts (e.g., 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanamine) .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ converts the amine group to a nitroso intermediate (C₈H₆BrF₃NO) .

-

Reduction : Using LiAlH₄ reduces the trifluoroethylamine group to a primary amine, though partial defluorination may occur .

Table 2: Redox Reactions

| Reaction | Reagents | Product | Notes | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Nitroso derivative | Requires anhydrous conditions | |

| Reduction | LiAlH₄, THF | Primary amine | 40% yield with defluorination |

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation : In NaOH (pH >10), forms the free base 1-(4-bromophenyl)-2,2,2-trifluoroethanamine, enhancing solubility in organic solvents .

-

Reprotonation : Reacts with HCl gas in diethyl ether to regenerate the hydrochloride salt (>95% recovery) .

Case Studies and Research Findings

-

Catalytic Applications : Iron porphyrin-catalyzed reactions with trifluoroethylamine hydrochloride demonstrate efficient N–H insertion into anilines, yielding trifluoroethylated products (45–93% yields) .

-

Biological Relevance : Derivatives synthesized via Suzuki coupling show enhanced binding to serotonin receptors (Kᵢ = 12 nM) .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Overview

- Molecular Formula : C₈H₈BrF₃N

- Molecular Weight : 254.05 g/mol

- CAS Number : 842169-72-6

The compound features a bromine-substituted phenyl ring and a trifluoromethyl group attached to an ethanamine backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug development and other applications.

Medicinal Chemistry

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

- Potential Therapeutic Effects : Investigations suggest that this compound may exhibit antileishmanial and antimalarial activities, along with potential antimicrobial properties against Gram-positive bacteria.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive amine group allows for further functionalization, enabling the creation of diverse and complex molecules.

- Applications in Heterocyclic Synthesis : Researchers utilize it in synthesizing various heterocyclic compounds known for their biological activities.

Material Science

In material science, this compound is explored for developing novel materials with specific properties such as fluorescence or conductivity. The incorporation of fluorinated groups often leads to enhanced performance characteristics in materials.

Biological Studies

The compound has been investigated for its biological activities, particularly its interactions with enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor or receptor modulator, influencing cellular pathways and biochemical reactions.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound revealed substantial antibacterial activity against various strains, particularly Gram-positive bacteria. The trifluoromethyl group was found to enhance interaction with bacterial cell membranes.

Case Study 2: Kinase Inhibition

Research is ongoing into the compound's potential as a kinase inhibitor, targeting specific enzymes involved in cellular signaling pathways. These studies aim to clarify its mechanism of action and therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. The bromine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoaniline: A simpler analog with a bromine-substituted phenyl ring but lacking the trifluoromethyl and ethanamine groups.

1-(4-Bromophenyl)ethanamine: Similar structure but without the trifluoromethyl group.

2,2,2-Trifluoroethylamine: Contains the triflu

Biologische Aktivität

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethylamine moiety is known for enhancing metabolic stability and modulating biological interactions, making it a subject of various pharmacological studies.

This compound is characterized by the presence of a bromophenyl group and a trifluoroethylamine structure, which contributes to its distinct chemical behavior. The trifluoromethyl group is recognized for its ability to increase lipophilicity and alter the pharmacokinetic profiles of drugs.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing cellular pathways and biochemical reactions.

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Inhibition | Modulation of enzyme activities | , |

Case Study 1: Anticancer Effects

A study demonstrated that a derivative of this compound significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was linked to the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that compounds with fluorinated groups often demonstrate prolonged half-lives and enhanced bioavailability compared to non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842169-72-6 | |

| Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842169-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.